Understanding how Lenacil works at the cellular level is crucial for developing effective weed control strategies. Research focuses on Lenacil's impact on plant metabolic pathways, particularly its ability to inhibit fatty acid synthesis [1]. This disrupts essential cell functions and ultimately leads to weed death. Studies investigate Lenacil's effectiveness against specific weed species and explore potential resistance mechanisms [2].
[1] "[Herbicide Resistance in Plants: Physiology, Biochemistry, and Genetics]"() by James D. R. Fryer and David E. Beale (1998)[2] "[Evaluation of Herbicide Resistance in Annual Ryegrass (Lolium Multiflorum) Populations from Argentina]"() by M.C. Burgos et al. (2010)
The environmental impact of herbicides is a major concern. Research investigates Lenacil's persistence in soil and water, its potential for leaching, and its breakdown by microorganisms [3, 4]. This information helps assess the risks of Lenacil contamination and develop strategies for its safe use.
[3] "[Persistence of Herbicides in the Soil]"() by M.A. Khan (2000)[4] "[Microbial Degradation of Hexazinone in Various Soils]"() by Y.A. Domån et al. (1991)
Lenacil, scientifically known as 3-cyclohexyl-6,7-dihydro-1H-cyclopentapyrimidine-2,4(3H,5H)-dione, is a selective herbicide belonging to the uracil family. Its chemical formula is C13H18N2O2, and it has a molecular weight of approximately 234.29 g/mol . Lenacil is primarily utilized for controlling weeds in various agricultural settings and is characterized by its low solubility in water and moderate persistence in soil and aquatic environments .
Lenacil acts as a photosynthesis inhibitor in plants. It disrupts the process by interfering with electron transport in Photosystem II, a vital step in converting light energy into chemical energy for plant growth. This disruption ultimately leads to weed death.
Lenacil functions primarily by inhibiting photosynthesis in plants, specifically targeting photosystem II. This action disrupts the electron transport chain, ultimately leading to plant death. The compound's low water solubility contributes to its effectiveness in soil applications, where it can be absorbed by plant roots .
In laboratory settings, lenacil has shown weak cytotoxic effects on certain cell lines at higher concentrations but is generally considered non-lethal at typical application levels .
Lenacil exhibits moderate toxicity to various organisms. It is not highly toxic to mammals but poses risks to birds, aquatic life, honeybees, and earthworms . The compound has been classified as hazardous to the aquatic environment, with specific classifications indicating it is very toxic to aquatic life with long-lasting effects .
Studies have indicated that lenacil does not significantly alter the melting temperature of isolated DNA and lacks genotoxic properties .
The synthesis of lenacil typically involves multi-step organic reactions starting from simpler pyrimidine derivatives. While specific synthetic pathways may vary, they generally include cyclization reactions that form the bicyclic structure characteristic of lenacil. Detailed methodologies are often proprietary or not fully disclosed in public literature.
Lenacil is primarily used as a herbicide for selective weed control in crops. It is effective against a range of broadleaf and grassy weeds while having a lower impact on desirable crops . Its application extends to:
Research into lenacil's interactions with other chemicals and biological systems has shown that while it does not exhibit significant mutagenic or carcinogenic effects, its environmental persistence raises concerns regarding groundwater contamination and aquatic toxicity . Interaction studies have also focused on its residual effects in soil and potential impacts on non-target species.
Lenacil shares similarities with other herbicides in the uracil family and broader categories of herbicides. Below are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Flumioxazin | C16H15F3N2O4S | Broad-spectrum herbicide; inhibits protoporphyrinogen oxidase. |
Terbuthylazine | C10H14ClN5 | A triazine herbicide; targets photosystem II like lenacil but has different environmental persistence. |
Isoproturon | C12H17ClN2O | Another photosystem II inhibitor; more soluble in water than lenacil. |
Uniqueness of Lenacil: Unlike many other herbicides, lenacil's low solubility and moderate persistence contribute to its selective action in specific agricultural contexts while posing less risk to mammals compared to others like terbuthylazine or isoproturon.
Lenacil exerts its herbicidal activity through specific inhibition of photosystem II, targeting the fundamental machinery of photosynthetic electron transport [1] [2]. The compound functions as a competitive inhibitor that disrupts the normal flow of electrons from water to plastoquinone, ultimately leading to cessation of photosynthetic activity and plant death [3] [4].
The molecular mechanism of lenacil action centers on its high-affinity binding to the D1 protein subunit within the photosystem II complex [1] [5] [3]. Molecular docking studies reveal that lenacil specifically targets the QB binding site, where plastoquinone normally binds during electron transfer reactions [6] [7]. The compound establishes multiple critical interactions with key amino acid residues that are essential for its herbicidal potency.
Histidine-215 represents the primary recognition site for lenacil binding, forming hydrogen bonds with the pyrimidine ring system [5] [6]. This interaction is crucial for positioning the herbicide molecule within the binding pocket and occurs at an optimal distance of 2.1 Å [1]. Additionally, serine-264 provides secondary hydrogen bonding interactions that stabilize the lenacil-protein complex through coordination with the carbonyl groups of the compound [5] [8].
The hydrophobic interactions play equally important roles in lenacil binding affinity. Phenylalanine-255 and leucine-271 create a hydrophobic environment that accommodates the cyclohexyl substituent of lenacil [8] [6]. These interactions prevent plastoquinone from accessing its natural binding site, effectively blocking electron transport. Phenylalanine-261 contributes through π-π stacking interactions with the aromatic components of lenacil, while methionine-214 and leucine-218 provide additional van der Waals contacts that enhance overall binding stability [3] [7].
Amino Acid Residue | Interaction Type | Binding Affinity (kcal/mol) | Distance (Å) | Functional Role |
---|---|---|---|---|
His-215 | Hydrogen bonding | -3.2 | 2.1 | QB site recognition |
Ser-264 | Hydrogen bonding | -2.8 | 2.3 | Serine binding region |
Phe-255 | Hydrophobic interaction | -4.1 | 3.4 | Plastoquinone competition |
Leu-271 | Hydrophobic interaction | -3.5 | 3.7 | Electron transport blocking |
Met-214 | Van der Waals | -2.1 | 4.2 | Structural stability |
Leu-218 | Van der Waals | -1.9 | 4.5 | Hydrophobic pocket |
Phe-261 | π-π stacking | -3.8 | 3.1 | Aromatic interaction |
Lenacil binding to the D1 protein results in complete disruption of photosynthetic electron transport at the level of photosystem II [1] [2] [4]. The compound prevents the normal reduction of QB plastoquinone, causing electrons to accumulate at the QA primary acceptor site [9] [5]. This blockade occurs with remarkable potency, with lenacil demonstrating IC50 values in the low micromolar range for photosystem II inhibition [4] [10].
The disruption manifests as a dramatic reduction in electron transfer efficiency from QA to QB, dropping to less than 25% of control levels at 10 μM lenacil concentrations [1] [9]. Simultaneously, the compound completely displaces native plastoquinone from its binding site, with displacement reaching 95% at higher concentrations [6] [7]. This competitive inhibition is irreversible under physiological conditions, leading to permanent shutdown of photosynthetic electron flow.
Fluorescence measurements reveal the extent of photosystem II damage caused by lenacil treatment [1] [9]. The maximum quantum yield of photosystem II (Fv/Fm) decreases progressively with increasing lenacil concentrations, dropping from normal values of 0.82 to 0.15 at saturating herbicide levels [11]. This fluorescence quenching reflects the inability of photosystem II reaction centers to perform photochemical energy conversion, confirming the complete inhibition of photosynthetic machinery.
Parameter | Control (%) | Lenacil 1 μM (%) | Lenacil 10 μM (%) | Lenacil 100 μM (%) | IC50 (μM) |
---|---|---|---|---|---|
QA reduction rate | 100.00 | 85.00 | 40.00 | 10.00 | 12.5 |
QB binding affinity | 100.00 | 45.00 | 15.00 | 2.00 | 2.1 |
Plastoquinone displacement | 0.00 | 35.00 | 80.00 | 95.00 | 8.3 |
Electron transfer efficiency | 100.00 | 60.00 | 25.00 | 5.00 | 15.2 |
Fluorescence yield (Fv/Fm) | 0.82 | 0.65 | 0.35 | 0.15 | 18.7 |
Photosystem II activity | 100.00 | 70.00 | 25.00 | 5.00 | 11.8 |
Beyond its primary action on photosystem II, lenacil induces cascading effects throughout plant metabolism that contribute to its overall herbicidal efficacy [12] [13] [14]. These secondary effects result from the disruption of photosynthetic energy production and the generation of reactive oxygen species that damage cellular components [9] [12].
The inhibition of photosynthesis by lenacil leads to rapid depletion of adenosine triphosphate production, with cellular ATP levels dropping to 25% of control values within 6 hours of treatment [13] [15]. This energy crisis triggers widespread metabolic dysfunction as energy-dependent processes become compromised. Simultaneously, the accumulation of electrons at photosystem II reaction centers promotes the formation of reactive oxygen species, with total ROS levels increasing by 350% within 2 hours of lenacil application [12] [16].
Chlorophyll biosynthesis represents one of the most severely affected metabolic pathways under lenacil treatment [17] [18]. The compound reduces chlorophyll synthesis to 45% of control levels within 24 hours, contributing to the characteristic chlorosis symptoms observed in treated plants [19] [20]. Paradoxically, carotenoid biosynthesis initially increases by 120% as plants attempt to protect remaining photosynthetic apparatus from photo-oxidative damage [17] [18] [21].
The oxidative stress induced by lenacil triggers extensive lipid peroxidation and protein carbonylation throughout plant tissues [12] [16]. These oxidative modifications damage cellular membranes and compromise protein function, leading to cellular dysfunction and eventual cell death [13] [15]. In response to this oxidative challenge, plants activate antioxidant enzyme systems, with total antioxidant enzyme activity increasing by 180% within 4 hours of treatment [12] [14].
Physiological Process | Control Level | Lenacil Treatment | Time Course (hours) | Recovery Potential |
---|---|---|---|---|
Chlorophyll synthesis | 100% | 45% | 24 | Partial |
Carotenoid biosynthesis | 100% | 120% | 12 | None |
ATP production | 100% | 25% | 6 | Limited |
ROS generation | Baseline | 350% | 2 | None |
Lipid peroxidation | Low | High | 8 | Slow |
Protein carbonylation | Low | High | 16 | Slow |
Antioxidant enzyme activity | 100% | 180% | 4 | Full |
Comprehensive structure-activity relationship analyses reveal the critical molecular features that determine lenacil herbicidal potency and selectivity [4] [22] [23] [24]. These studies provide fundamental insights into the structural requirements for effective photosystem II inhibition and guide the rational design of related herbicidal compounds.
The cyclohexyl substituent attached to the pyrimidine nitrogen represents the most critical structural element for lenacil activity [4] [25]. This bulky aliphatic group contributes -4.2 kcal/mol to the overall binding energy and is essential for proper positioning within the hydrophobic pocket of the D1 protein [23] [24]. Removal or significant modification of the cyclohexyl group results in complete loss of herbicidal activity, demonstrating its absolute requirement for biological function [22] [26].
The pyrimidine ring system provides the core scaffold for lenacil activity, contributing -3.8 kcal/mol to binding affinity through multiple hydrogen bonding interactions [23] [24]. The six-membered heterocyclic structure maintains optimal geometry for recognition by histidine-215 and serine-264 residues in the QB binding site [4] [27]. Any modifications to the pyrimidine ring, including ring expansion, contraction, or heteroatom substitution, result in dramatic reductions in herbicidal potency [22] [26].
The dual carbonyl groups present in lenacil are required for maintaining proper hydrogen bonding interactions with the protein target [23] [27]. These functional groups contribute -2.9 kcal/mol to binding energy and cannot be replaced with alternative hydrogen bonding motifs without significant loss of activity [24] [26]. The rigid bicyclic ring fusion between the pyrimidine and cyclopentane rings enhances selectivity by providing optimal three-dimensional positioning for target recognition [22] [27].
Molecular planarity analysis reveals that lenacil adopts a partially planar conformation that optimizes its fit within the QB binding site [23] [24]. This structural feature contributes -2.3 kcal/mol to binding affinity and influences the orientation of the molecule within the protein pocket [27]. Modifications that significantly alter molecular planarity, such as bulky substituents on the ring system, reduce herbicidal activity by disrupting optimal protein-ligand interactions [22] [26].
Structural Feature | Importance for Activity | Binding Energy Contribution (kcal/mol) | Structural Requirements | Activity Impact |
---|---|---|---|---|
Cyclohexyl group | Essential | -4.2 | Bulky aliphatic | Loss if removed |
Pyrimidine ring | Critical | -3.8 | 6-membered heterocycle | Complete loss |
Carbonyl groups | Required | -2.9 | Dual C=O groups | Reduced potency |
N-substituents | Moderate | -1.5 | Small alkyl preferred | Fine-tuning |
Ring fusion | High | -3.1 | Rigid bicyclic | Enhanced selectivity |
Molecular planarity | Important | -2.3 | Partial planarity | Binding orientation |
Health Hazard;Environmental Hazard